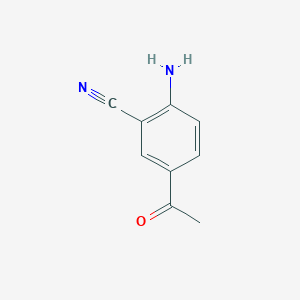

5-Acetyl-2-aminobenzonitrile

Beschreibung

Contextual Significance of Substituted Benzonitrile (B105546) Derivatives in Synthetic Organic Chemistry

Substituted benzonitrile derivatives are a class of aromatic nitriles that hold a significant position in synthetic organic chemistry. ontosight.ai Their unique chemical properties make them versatile precursors and key building blocks in the creation of a wide array of organic molecules. ontosight.aichembk.com These derivatives are fundamental in the development of pharmaceuticals, agrochemicals, and materials science. ontosight.ai The reactivity of the nitrile group, combined with the diverse functionalities that can be introduced onto the benzene (B151609) ring, allows for a broad range of chemical transformations. ontosight.aigoogle.com

The applications of benzonitrile derivatives are extensive, with research highlighting their potential in developing compounds with anticancer, antimicrobial, and anti-inflammatory activities. ontosight.ai For instance, certain benzonitrile compounds have been designed and synthesized as specific enzyme inhibitors, demonstrating their therapeutic potential. ontosight.ai The synthesis of these derivatives often involves multi-step chemical reactions, including substitution and catalytic reactions, tailored to achieve the desired final product with high purity and yield. ontosight.ai

Historical Trajectories and Research Evolution of the 2-Aminobenzonitrile (B23959) Structural Class

The 2-aminobenzonitrile structural class, also known as anthranilonitrile, represents a cornerstone in heterocyclic and medicinal chemistry. researchgate.netasianpubs.org Historically, these compounds have been recognized as crucial starting materials for synthesizing a variety of fused heterocyclic systems. researchgate.netasianpubs.org These systems include quinazolines, quinazolinones, quinolines, and benzodiazepines, many of which are scaffolds for biologically active molecules and marketed drugs. researchgate.netasianpubs.orgarabjchem.org

Research into the 2-aminobenzonitrile framework has evolved from fundamental synthetic explorations to sophisticated applications in drug discovery and materials science. Early methods focused on establishing reliable synthetic routes to access these core structures. researchgate.net Contemporary research often involves the development of novel, more efficient catalytic systems (e.g., using palladium, copper, or iodine) to construct complex molecular architectures from 2-aminobenzonitrile precursors. arabjchem.orgmdpi.com Modern synthetic strategies, such as transition-metal-free, base-promoted reactions, have been developed to create polysubstituted 4-aminoquinolines from 2-aminobenzonitriles, highlighting the ongoing innovation in this field. cardiff.ac.uk The reaction of 2-aminobenzonitriles with Grignard or organolithium reagents is a known method for producing 2-aminobenzophenones, which are themselves important intermediates. asianpubs.org

Contemporary Research Imperatives and Strategic Positioning of 5-Acetyl-2-aminobenzonitrile as a Chemical Synthon

In modern synthetic chemistry, a "synthon" is a conceptual unit that represents a potential starting reagent in the design of a synthesis. wikipedia.org this compound is strategically positioned as a key chemical synthon due to its distinct functional groups: an amino group, a nitrile group, and an acetyl group. smolecule.com This trifunctional nature allows for a programmed and selective sequence of reactions, making it a versatile building block for complex target molecules. biosynth.com

The presence of the ortho-amino and nitrile groups facilitates cyclization reactions to form heterocyclic systems, a foundational strategy in medicinal chemistry. For example, it can be used in acid-mediated annulation reactions to produce 2-aminoquinazoline (B112073) derivatives. mdpi.com The acetyl group offers another reaction site, for instance, for condensation or oxidation reactions, further expanding its synthetic utility.

A notable application of this compound is as a key intermediate in the synthesis of Cimaterol, a beta-adrenergic agonist. usbio.netscbt.com Its role in constructing such specific and biologically active compounds underscores its importance in pharmaceutical research. smolecule.com One documented synthesis involves the reaction of a bromide precursor with copper cyanide (CuCN) to introduce the nitrile group, forming this compound. acs.org This strategic use as a precisely functionalized building block solidifies its standing as an important synthon in contemporary organic synthesis. biosynth.comchembk.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-acetyl-2-aminobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6(12)7-2-3-9(11)8(4-7)5-10/h2-4H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXQSPLLUXAJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446340 | |

| Record name | 5-Acetyl-2-aminobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33720-71-7 | |

| Record name | 5-Acetyl-2-aminobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Methodological Advancements for 5 Acetyl 2 Aminobenzonitrile and Its Analogues

Established Synthetic Pathways to 5-Acetyl-2-aminobenzonitrile

The synthesis of this compound, a valuable intermediate in the preparation of various organic compounds like dyes and pharmaceuticals, relies on well-defined, precursor-based strategies. chembk.combiosynth.com

Precursor-Based Synthesis Strategies and Mechanistic Considerations

A primary established method for preparing this compound involves a benzylcyanation reaction. chembk.com This strategy typically starts with a substituted acetophenone (B1666503). For instance, the reaction of acetophenone with sodium cyanide in the presence of aqueous ammonia, followed by hydrolysis, can yield the target compound. chembk.com

Another fundamental approach involves the modification of precursors that already contain the benzonitrile (B105546) framework. The reaction of 2-aminobenzonitriles with organometallic reagents, such as aryl-Grignard or lithium reagents, is a known method for producing 2-aminobenzophenones in good yields. asianpubs.org This highlights the reactivity of the cyano and amino groups on the benzonitrile ring, which is central to the synthesis of its derivatives. The synthesis of this compound can be envisioned through the acetylation of 2-aminobenzonitrile (B23959) at the 5-position, a common transformation in aromatic chemistry.

Optimization of Reaction Conditions for Enhanced Yield and Purity Profiles

The efficiency of synthetic protocols is critically dependent on the optimization of reaction conditions. For related multi-component reactions that produce complex heterocyclic structures, systematic variation of catalysts, solvents, and temperature has been shown to significantly improve product yields. For example, in the synthesis of pyrimidine (B1678525) derivatives, a model reaction was tested under various conditions to find the optimal parameters.

To illustrate the process of optimization, the following table represents a hypothetical optimization study for a key reaction step, based on common practices in synthetic chemistry.

Table 1: Optimization of Reaction Conditions This table is a representative example of a reaction optimization process and is not based on a specific documented synthesis of this compound.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Ethanol | 80 | 12 | <10 |

| 2 | Catalyst A (10) | Ethanol | 80 | 6 | 45 |

| 3 | Catalyst B (10) | Ethanol | 80 | 6 | 62 |

| 4 | Catalyst B (10) | Toluene | 110 | 4 | 75 |

| 5 | Catalyst B (5) | Toluene | 110 | 4 | 72 |

| 6 | Catalyst B (10) | Dioxane | 100 | 4 | 85 |

| 7 | Catalyst B (10) | Dioxane | 120 | 2 | 83 |

Such studies are crucial for developing scalable and efficient syntheses, ensuring high yield and purity of the final product. researchgate.netresearchgate.netnih.gov

Novel Methodologies for the Construction of the 2-Aminobenzonitrile Core Structure

Recent advancements in organic synthesis have introduced novel and powerful methods for constructing the 2-aminobenzonitrile scaffold, which is the foundational core of the target molecule. These methods offer improved efficiency, milder conditions, and broader substrate scope.

Palladium-Catalyzed Cyanation Protocols and Their Scope

Palladium-catalyzed cross-coupling reactions have become one of the most popular and effective methods for the synthesis of benzonitriles from aryl halides and pseudohalides. nih.govrsc.org This methodology offers mild reaction conditions and high functional group tolerance. nih.gov

The first palladium-catalyzed cyanation was reported over four decades ago, and since then, significant progress has been made to address initial challenges such as catalyst deactivation by the cyanide source. nih.gov Modern protocols often employ zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate (K₄[Fe(CN)₆]), a non-toxic food additive, as the cyanide source to circumvent catalyst poisoning and improve reproducibility. nih.govsci-hub.se The general transformation involves the coupling of an aryl halide (Ar-X) with a cyanide salt in the presence of a palladium catalyst and a suitable ligand.

Table 2: Scope of Palladium-Catalyzed Cyanation of Aryl Bromides This table exemplifies the typical scope of this reaction.

| Aryl Bromide (Ar-Br) | Cyanide Source | Catalyst System | Solvent | Yield (%) | Reference |

| 4-Bromotoluene | Zn(CN)₂ | Pd₂(dba)₃ / dppf | DMA | 95 | nih.gov |

| 4-Bromoanisole | Zn(CN)₂ | Pd₂(dba)₃ / dppf | DMA | 98 | nih.gov |

| 1-Bromo-4-nitrobenzene | Zn(CN)₂ | Pd₂(dba)₃ / dppf | DMA | 99 | nih.gov |

| 2-Bromopyridine | Zn(CN)₂ | Pd₂(dba)₃ / dppf | DMA | 85 | nih.gov |

| 4-Bromobenzaldehyde | K₄[Fe(CN)₆] | Pd(OAc)₂ / tBu₃P | NMP | 88 | sci-hub.se |

Acid-Mediated Annulation Reactions Employing Related Benzonitrile Precursors

2-Aminobenzonitrile and its derivatives are versatile precursors for the synthesis of various fused heterocyclic systems through acid-mediated annulation reactions. iitg.ac.in These reactions typically involve the reaction of the 2-aminobenzonitrile with a suitable partner, leading to the formation of a new ring fused to the benzene (B151609) ring.

Lewis acids such as iron(III) chloride (FeCl₃) and tin(IV) chloride (SnCl₄) have been shown to be effective catalysts for these transformations. iitg.ac.inthieme-connect.comorganic-chemistry.org For example, an efficient synthesis of highly substituted 4-aminoquinolines has been developed through the FeCl₃-mediated reaction of 2-aminobenzonitriles with activated alkynes. thieme-connect.comorganic-chemistry.org The reaction proceeds through a sequential aza-Michael addition followed by an intramolecular annulation. thieme-connect.comorganic-chemistry.org Similarly, hydrochloric acid has been used to mediate a [4+2] annulation reaction between 2-aminobenzonitriles and N-benzyl cyanamides to furnish 2-amino-4-iminoquinazolines. mdpi.com

Multicomponent Reaction Strategies for Diversified Benzonitrile Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a product that contains substantial portions of all the reactants, are powerful tools for generating molecular diversity. rsc.orgnih.gov These strategies are highly atom-economical and operationally simple.

The 2-aminobenzonitrile scaffold is an excellent building block in MCRs for the synthesis of diverse heterocyclic libraries. A notable example is a palladium-catalyzed one-pot three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids to produce a wide range of quinazolines. arabjchem.org Another strategy involves the catalyst-free, three-component reaction of ninhydrin, malononitrile, and various diamines in water to create complex heterocyclic systems. nih.gov These MCRs provide rapid access to complex molecules that would otherwise require lengthy, stepwise syntheses. nih.gov

Principles of Green Chemistry in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its analogues is critical for developing environmentally responsible and economically viable manufacturing processes. These principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. Key areas of advancement include the development of reaction systems that operate without harmful organic solvents and the implementation of highly efficient and recyclable catalytic systems for the formation of the core benzonitrile structure.

Development of Solvent-Free Reaction Systems

The elimination of volatile organic solvents is a cornerstone of green chemistry, as it prevents pollution, reduces health and safety risks, and simplifies product purification. Research into solvent-free synthesis has demonstrated its feasibility for producing nitriles, including precursors and analogues of this compound. These reactions are often facilitated by microwave irradiation or by using solid-supported catalysts, which can enhance reaction rates and selectivity in the absence of a solvent medium. cem.com

One notable approach involves the direct ammoxidation of alcohols to nitriles under solvent-free conditions. For instance, the use of a nitrogen-doped carbon-supported iron catalyst (FeNC-700) with oxygen as the oxidant has proven effective for converting various benzyl (B1604629) alcohols into their corresponding benzonitriles with high yields. acs.org The reaction proceeds cleanly without a solvent, and in many cases, no amide byproducts from nitrile hydrolysis are detected. acs.org This method is particularly relevant for synthesizing substituted benzonitriles, with demonstrated high yields for derivatives containing electron-withdrawing or electron-donating groups. acs.org

Another solvent-free technique involves the microwave-assisted conversion of aromatic aldehydes to nitriles using hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in the presence of titanium oxide (TiO₂). mdpi.com This method is effective for aldehydes with electron-donating groups. mdpi.com Furthermore, catalyst- and solvent-free neat reactions have been developed for the substitution of cyano-groups with amines in heterocyclic systems, a principle that has been extended to benzonitrile derivatives. rsc.org The chemical fixation of carbon dioxide with 2-aminobenzonitriles to produce quinazoline-2,4(1H,3H)-diones has also been achieved under solvent-free conditions using guanidine-based catalysts. rsc.org These examples highlight a clear trend towards eliminating organic solvents in the synthesis of benzonitrile compounds, thereby reducing environmental impact and improving process efficiency.

Table 1: Examples of Solvent-Free Synthesis Methods for Benzonitrile Analogues

| Starting Material | Reagents/Catalyst | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Various Benzyl Alcohols | FeNC-700, O₂, NH₃·H₂O | 120 °C, 12 h | Substituted Benzonitriles | 73-96% | acs.org |

| Aromatic Aldehydes (EDG) | NH₂OH·HCl, TiO₂ | Microwave | Aromatic Nitriles | Good | mdpi.com |

| 2-Aminobenzonitrile | Guanidines, CO₂ | 80-120 °C | Quinazoline-2,4(1H,3H)-dione | Up to 99% | rsc.org |

| Phenylacetylene | Copper Chloride on KF/Al₂O₃ | Microwave | Diphenylbutadiyne | 75% | cem.com |

| 5-Cyano-1,2,4-triazine | Various Amines | 150 °C, 10 h | 5-Amino-1,2,4-triazines | 85-95% | rsc.org |

Implementation of Sustainable Catalytic Systems in Benzonitrile Formation

The formation of the nitrile group (cyanation) is a pivotal step in synthesizing benzonitriles. Traditional methods often rely on highly toxic cyanide sources like HCN, NaCN, or CuCN. beilstein-journals.org Green chemistry seeks to replace these hazardous reagents with safer alternatives and to employ catalysts that are efficient, recyclable, and based on earth-abundant metals.

Significant progress has been made in developing transition-metal-catalyzed cyanation reactions that offer a more sustainable alternative. rsc.org Catalytic systems based on palladium, ruthenium, nickel, and cobalt have been explored for their high efficiency in forming aryl nitriles from aryl halides or other precursors. beilstein-journals.orgrsc.orgacs.orgacs.org A key advancement is the use of potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as a non-toxic and inexpensive cyanide source. acs.orgresearchgate.net Nickel-catalyzed systems, in particular, represent a significant step forward as they use an earth-abundant metal to efficiently convert aryl electrophiles into benzonitriles using K₄[Fe(CN)₆]. acs.org

The concept of catalyst recyclability is central to sustainable synthesis. Magnetic nanoparticles have been used as supports for catalysts, such as an arginine-based palladium/cobalt ferrite (B1171679) (Pd/CoFe₂O₄@ACT) nanomagnetic catalyst. rsc.org This system demonstrates excellent performance in the cyanation of aryl halides and can be easily recovered using an external magnet and reused multiple times without a significant loss of activity. rsc.org

Furthermore, aerobic oxidative cyanation, which uses molecular oxygen as the ultimate green oxidant, is a highly promising route for nitrile synthesis from alcohols, aldehydes, and ketones. rsc.org This approach, often employing thermo- or photocatalysts, avoids the need for stoichiometric chemical oxidants, reducing waste generation. rsc.org Catalysts for these reactions include non-noble metals, single-atom catalysts, and even metal-free systems, further enhancing the green credentials of the process. rsc.org For the synthesis of quinazolinone analogues from 2-aminobenzonitrile, the use of sodium perborate (B1237305) in an aqueous system has been reported as an environmentally benign and selective catalytic method. niscpr.res.in

Table 2: Comparison of Sustainable Catalytic Systems for Benzonitrile Formation

| Catalytic System | Metal | Cyanide Source | Key Advantages | Substrate | Reference |

|---|---|---|---|---|---|

| Ni(II)-precatalyst/ligand | Nickel | K₄[Fe(CN)₆] | Earth-abundant metal, non-toxic cyanide source | (Hetero)aryl halides | acs.org |

| Pd/CoFe₂O₄@ACT | Palladium | Benzyl cyanide | Recyclable magnetic catalyst, mild conditions | Aryl halides | rsc.org |

| Ru(II) complexes | Ruthenium | NaCN, K₄[Fe(CN)₆] | Low catalyst loading, uses O₂ as green oxidant | Amines, Aldehydes | beilstein-journals.org |

| Pd(dppf)Cl₂ | Palladium | K₄[Fe(CN)₆] | Low-toxicity cyanide source, reaction in water | Aryl bromides | researchgate.net |

| FeNC-700 | Iron | NH₃·H₂O | Earth-abundant metal, solvent-free, uses O₂ | Alcohols | acs.org |

| Guanidines/Bases | Metal-free | CO₂ | Metal-free, CO₂ utilization, solvent-free or in water | 2-Aminobenzonitriles | rsc.org |

Chemical Reactivity, Transformation Mechanisms, and Functional Group Interconversions of 5 Acetyl 2 Aminobenzonitrile

Mechanistic Understanding of Nucleophilic and Electrophilic Reactivity at the Nitrile, Amino, and Acetyl Moieties

The chemical behavior of 5-Acetyl-2-aminobenzonitrile is dictated by the interplay of its three functional groups: the nitrile, the amino, and the acetyl moieties. Each group possesses distinct electronic properties that govern its reactivity towards nucleophiles and electrophiles.

The amino group (-NH2) is nucleophilic and can readily participate in reactions with electrophiles. For instance, it can undergo acylation reactions. nih.govcore.ac.uk It also plays a crucial role in cyclization reactions by attacking electrophilic centers, either intramolecularly or intermolecularly. mdpi.com

The nitrile group (-C≡N) is electrophilic at the carbon atom and can be attacked by nucleophiles. A common transformation is its reduction to a primary amine. smolecule.com It can also be hydrolyzed to a carboxylic acid or an amide under appropriate conditions. The nitrile group is a key participant in many cyclization reactions, leading to the formation of nitrogen-containing heterocyclic systems. mdpi.commdpi.com

The acetyl group (-COCH3) possesses an electrophilic carbonyl carbon and acidic α-protons. The carbonyl carbon is susceptible to nucleophilic attack, for example, by amines to form imines. The α-protons can be removed by a base, generating an enolate that can then react with various electrophiles.

Intramolecular and Intermolecular Cyclocondensation Reactions Involving this compound

The strategic placement of the amino, acetyl, and nitrile groups on the aromatic ring makes this compound an ideal precursor for the synthesis of various heterocyclic compounds through cyclocondensation reactions. These reactions can be either intramolecular, where different parts of the same molecule react, or intermolecular, involving the reaction with another molecule.

This compound is a key starting material for synthesizing quinazoline (B50416) derivatives, a class of compounds with significant biological and pharmaceutical properties. mdpi.comchim.it One common approach involves the reaction of this compound with other reagents to construct the quinazoline scaffold. For example, it can be reacted with N-benzyl cyanamides in the presence of an acid to yield 2-amino-4-iminoquinazolines. mdpi.com

Another important class of polycyclic systems derived from this precursor are quinazolinones. Traditional methods for quinazolinone synthesis often involve the condensation of 2-aminobenzonitrile (B23959) derivatives with various carbonyl compounds or their equivalents. chim.it More advanced, metal-catalyzed approaches, such as copper-catalyzed intramolecular cyclization, have also been developed for the synthesis of quinazoline derivatives from 2-aminobenzonitriles and aldehydes. mdpi.com A cobalt-catalyzed tandem reaction has been reported for the synthesis of quinazolinones from 2-aminobenzonitriles using an alcohol-water system. acs.org

The versatility of this compound extends to the synthesis of other fused heterocyclic systems. For instance, it can be a precursor for pyrido[3′,2′:4,5]thieno[2,3-d]pyrimidine derivatives through cyclocondensation reactions. rsc.org

Table 1: Examples of Polycyclic Heterocyclic Systems Synthesized from 2-Aminobenzonitrile Derivatives

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| 2-Aminobenzonitriles | N-Benzyl Cyanamides, HCl | 2-Amino-4-iminoquinazolines | [4+2] Annulation | mdpi.com |

| 2-Aminobenzonitriles | Aldehydes, Copper Catalyst | o-Methoxy-protected quinazolines | Intramolecular Electrophilic Cyclization | mdpi.com |

| 2-Aminobenzonitriles | Aliphatic Alcohol-Water, Cobalt Catalyst | Quinazolinones | Tandem Hydration and Dehydrogenative Coupling | acs.org |

| 5-Acetyl-3-amino-4-aryl-2-(N-aryl)carbamoyl-6-methyl-thieno[2,3-b]pyridines | Triethylorthoformate, Acetic Anhydride | 8-Acetyl-3,9-diaryl-7-methylpyrido[3′,2′:4,5]thieno[2,3-d]pyrimidine-4-ones | Cyclocondensation | rsc.org |

The mechanisms of these complex cyclization reactions are often investigated using a combination of spectroscopic and computational methods. core.ac.uk Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are invaluable for characterizing the structures of intermediates and final products, providing concrete evidence for the proposed reaction pathways. mdpi.commdpi.com For example, the structure of a 2-aminoquinazoline (B112073) derivative formed from a [4+2] annulation reaction was confirmed by single-crystal X-ray diffraction. mdpi.com

Computational studies, particularly Density Functional Theory (DFT) calculations, are employed to model the reaction pathways, calculate the energies of transition states and intermediates, and rationalize the observed regioselectivity and stereoselectivity. nih.gov These computational models can provide insights into the electronic effects of substituents and the role of catalysts in influencing the reaction outcome. For instance, computational studies have been used to understand the mechanism of peroxide activation and oxygen transfer reactions in catalysis. core.ac.uk

Advanced Derivatization Strategies at the Acetyl Group for Scaffold Diversification

The acetyl group in this compound offers a prime site for derivatization to create a diverse range of molecular scaffolds. The carbonyl functionality and the adjacent methyl group are both amenable to various chemical transformations.

One common strategy is the condensation of the acetyl group with various amines to form Schiff bases. This reaction introduces new substituents and can significantly alter the biological and chemical properties of the molecule. The Vilsmeier-Haack reaction can transform the acetyl group into a β-chloroacrolein, which can then undergo intramolecular cyclization to form quinazoline scaffolds. psu.edu

The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and alkylations, allowing for the introduction of a wide range of substituents at this position.

Table 2: Derivatization Reactions at the Acetyl Group

| Reagent | Reaction Type | Product Type | Reference |

| Amines | Condensation | Schiff Bases | nih.gov |

| Vilsmeier-Haack Reagent | Haloformylation/Cyclization | Quinolines | psu.edu |

| Aldehydes/Ketones (with base) | Aldol Condensation | β-Hydroxy ketones | lookchem.com |

Coupling Reactions and Macrocyclization Approaches for Extended Molecular Architectures

To construct larger and more complex molecular architectures, this compound and its derivatives can be subjected to various coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds. mdpi.comnih.gov These reactions can be used to link the this compound core to other aromatic or heterocyclic rings, leading to extended π-systems with interesting electronic and photophysical properties.

Macrocyclization, the formation of large rings, is another strategy to create complex architectures. While direct macrocyclization involving this compound is not extensively documented, the principles of macrocyclization through methods like Suzuki-Miyaura coupling can be applied to its derivatives. mdpi.com For example, a dibrominated precursor can be coupled with a diborylated component to form a macrocycle. mdpi.com The functional groups on this compound provide handles for creating such precursors for macrocyclization reactions.

Strategic Role of 5 Acetyl 2 Aminobenzonitrile As a Versatile Synthetic Intermediate for Complex Organic Molecules

Application in the Synthesis of Quinazoline-Based Heterocycles

The 2-aminobenzonitrile (B23959) framework is a classical precursor for the construction of the quinazoline (B50416) ring system, a privileged scaffold found in numerous biologically active compounds. The presence of the 5-acetyl group on the ring introduces a key functional handle for further molecular diversification, while also electronically influencing the cyclization process.

The synthesis of 2-aminoquinazolines from 2-aminobenzonitrile substrates is a well-established transformation. One prominent method involves the acid-mediated [4+2] annulation with cyanamides. chim.itmdpi.com In a typical procedure, a substituted 2-aminobenzonitrile is reacted with an N-aryl or N-alkyl cyanamide (B42294) in the presence of an acid catalyst to furnish the corresponding 2-aminoquinazoline (B112073) derivative. mdpi.com

For 5-Acetyl-2-aminobenzonitrile, the electron-withdrawing nature of the acetyl group at the 5-position decreases the nucleophilicity of the 2-amino group. This deactivation may necessitate more forcing reaction conditions, such as higher temperatures or stronger acid catalysis, to achieve efficient cyclization compared to the unsubstituted parent compound.

Another established route involves a two-step process where 2-aminobenzonitriles first react with an aryl Grignard reagent to form an intermediate ortho-aminoketimine. mdpi.com This intermediate can then be cyclized under alkaline conditions to yield N,4-disubstituted quinazolines. mdpi.com

| Entry | Reactant 2 | Catalyst/Reagent | Solvent | Conditions | Product Type | Yield Range (%) |

| 1 | N-Benzyl Cyanamide | Hydrochloric Acid | HFIP | 70 °C, 1 h | 2-Amino-4-iminoquinazoline | High mdpi.com |

| 2 | Aryl Grignard Reagent, then base | None, then NaOH | Ether/Water | Step 1: Varies; Step 2: 80 °C | N,4-Disubstituted quinazoline | Good mdpi.comresearchgate.net |

| 3 | Aldehydes, Arylboronic Acids | Palladium Catalyst | Varies | Varies | Diverse Quinazolines | Good arabjchem.orgorganic-chemistry.org |

Note: The yields and conditions are based on general 2-aminobenzonitrile substrates and may require optimization for this compound.

Quinazolinones, the oxidized counterparts of quinazolines, are also readily accessible from 2-aminobenzonitrile precursors. A particularly innovative and green approach involves the reaction of 2-aminobenzonitriles with carbon dioxide (CO2). nih.gov This transformation is typically catalyzed by a dual system, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) coupled with an ionic liquid, under mild conditions. nih.gov This method provides direct access to quinazolin-4(3H)-ones, which can be further functionalized.

Additionally, traditional methods, such as the reaction of 2-aminobenzonitrile with acyl chlorides followed by oxidative ring closure, can be employed to produce 2-substituted-4(3H)-quinazolinones. uob.edu.ly A ruthenium(II)-catalyzed tandem reaction that transforms 2-aminobenzonitriles directly into quinazolinones using an alcohol-water system has also been reported, offering a sustainable pathway to these valuable heterocycles. rsc.org

| Entry | Reactant(s) | Catalyst/Reagent | Solvent | Conditions | Product | Yield Range (%) |

| 1 | Carbon Dioxide (CO2) | DBU / [Bmim][OAc] | None | 60 °C, 0.1 MPa | Quinazolin-4(3H)-one | Good to Excellent nih.gov |

| 2 | Aliphatic Alcohols | Ru(II) complex | Alcohol-Water | Varies | 2-Substituted Quinazolinone | Good to Excellent rsc.org |

| 3 | Acyl Chlorides | Base (e.g., NaOH) | Varies | Varies | 2-Substituted Quinazolinone | Moderate uob.edu.ly |

Note: The yields and conditions are based on general 2-aminobenzonitrile substrates and may require optimization for this compound.

The formation of the quinazoline ring from a 2-aminobenzonitrile precursor generally proceeds through a well-understood mechanistic pathway. The reaction typically initiates with the activation of the second reactant, which is then attacked by the nucleophilic 2-amino group of the benzonitrile (B105546).

In the acid-mediated reaction with a cyanamide, the cyanamide is first protonated, which increases its electrophilicity. mdpi.com The 2-amino group of the benzonitrile then attacks the electrophilic carbon of the protonated cyanamide to form an amidine intermediate. mdpi.com This is followed by an intramolecular cyclization, where the newly formed amidine nitrogen attacks the nitrile carbon. Subsequent isomerization and aromatization lead to the final quinazoline product. mdpi.comarabjchem.org

For the synthesis of quinazolinones using CO2, the reaction is thought to begin with the activation of both the 2-aminobenzonitrile by the ionic liquid and the CO2 by the DBU base. nih.gov The nucleophilic amino group then attacks the activated CO2, leading to a carbamate (B1207046) intermediate. This intermediate undergoes intramolecular cyclization via attack on the nitrile group, followed by a ring-opening and re-cyclization sequence to form the stable quinazolinone scaffold. nih.gov The electron-withdrawing acetyl group in the 5-position would render the 2-amino group less nucleophilic, potentially slowing the initial step of these mechanisms. arabjchem.org

Utilization in the Synthesis of Substituted Benzophenones

The nitrile group of this compound can be transformed into a ketone, providing a direct route to substituted 2-aminobenzophenones. These compounds are valuable intermediates for synthesizing a wide array of pharmaceuticals and fine chemicals. asianpubs.orgmdpi.com

The addition of organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, to nitriles is a classic method for ketone synthesis. asianpubs.org The reaction proceeds via the nucleophilic addition of the organometallic's carbanion to the electrophilic carbon of the nitrile, forming an imine salt intermediate. This intermediate is then hydrolyzed with aqueous acid to yield the corresponding ketone. researchgate.net

However, in the case of this compound, this method faces a significant chemoselectivity challenge. Grignard and organolithium reagents are highly reactive nucleophiles that readily attack ketones. Therefore, the organometallic reagent would likely add to both the nitrile and the acetyl group's carbonyl carbon. This lack of selectivity would result in a mixture of products, including the desired benzophenone (B1666685) and a tertiary alcohol from the reaction with the acetyl group, making this a generally unsuitable method without a protection strategy for the acetyl ketone.

To overcome the selectivity issues associated with highly reactive organometallics, transition-metal-catalyzed methods have been developed. Palladium-catalyzed additions are particularly effective for converting 2-aminobenzonitriles into 2-aminobenzophenones with high functional group tolerance. mdpi.comrsc.org

One such method is the palladium-catalyzed direct addition of arylboronic acids to unprotected 2-aminobenzonitriles. rsc.org This reaction demonstrates broad scope and tolerates various functional groups. rsc.org Another powerful approach involves the palladium-catalyzed direct addition of sodium arylsulfinates. mdpi.comnih.govpsu.edu This desulfinative cross-coupling provides a practical and convenient route to o-aminobenzophenones in moderate to excellent yields. mdpi.compsu.edu

The plausible mechanism for these transformations involves the formation of an aryl-palladium species from the arylboronic acid or arylsulfinate. mdpi.com This species then coordinates to the nitrile group of the this compound, followed by carbopalladation to form a ketimine complex. Subsequent protonation and hydrolysis release the 2-aminobenzophenone (B122507) product and regenerate the active palladium catalyst. mdpi.compsu.edu These milder, palladium-catalyzed conditions are significantly more compatible with the acetyl group, offering a more viable and selective synthetic route to the target benzophenone from this compound. rsc.org

| Entry | Aryl Source | Catalyst/Reagent | Additive/Solvent | Product | Yield Range (%) |

| 1 | Arylboronic Acids | Palladium Catalyst | Base / Solvent Varies | 2-Aminobenzophenone | Moderate to Excellent rsc.org |

| 2 | Sodium Arylsulfinates | Pd(OAc)2 | p-NBSA / THF | o-Aminobenzophenone | Good to Excellent mdpi.compsu.edu |

Note: The yields and conditions are based on general 2-aminobenzonitrile substrates and may require optimization for this compound. The key advantage here is the expected tolerance of the acetyl functional group.

Precursor for Tacrine (B349632) Derivatives and Related Polycyclic Systems

This compound is a key starting material for the synthesis of derivatives of tacrine (9-amino-1,2,3,4-tetrahydroacridine), a compound known for its acetylcholinesterase inhibitory activity. The primary synthetic route employed is the Friedländer annulation, a classic and efficient method for constructing quinoline (B57606) rings. researchgate.netresearchgate.netorganic-chemistry.org

In this context, the synthesis involves the condensation of an o-aminoaryl ketone or nitrile with a compound containing a reactive α-methylene group, such as a cyclic ketone. researchgate.netorganic-chemistry.org For the preparation of tacrine analogs from this compound, the reaction is typically carried out with cyclohexanone (B45756) in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₄). plymouth.ac.uktandfonline.commdpi.com

The reaction mechanism proceeds through several key steps:

Initial Condensation: The amino group of this compound attacks the carbonyl carbon of cyclohexanone.

Cyclization: This is followed by an intramolecular cyclization where the nucleophilic carbon of the enamine intermediate attacks the cyano group.

Tautomerization/Aromatization: The resulting intermediate undergoes tautomerization to yield the stable, aromatic polycyclic system of the tacrine scaffold.

The use of this compound specifically introduces an acetyl group at the C7 position of the final tacrine molecule. This acetyl group serves as a valuable synthetic handle, allowing for further structural modifications to produce a diverse library of tacrine analogs. These modifications can be crucial for tuning the compound's pharmacological properties. researchgate.net While many syntheses start with the parent 2-aminobenzonitrile to produce tacrine, the use of the 5-acetyl derivative provides a direct route to functionalized polycyclic systems. tandfonline.comresearchgate.net

Table 1: Representative Conditions for Friedländer Synthesis of Tacrine Scaffolds

| Reactants | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzonitrile, Cyclohexanone | Zinc Chloride (ZnCl₂) | None | Heat to 140 °C for 3h | 68% | plymouth.ac.uktandfonline.com |

| 1-Aryl-4-cyano-5-aminopyrazoles, β-Ketoesters | Tin(IV) Chloride (SnCl₄) | Toluene | Reflux for 3h | Good | mdpi.com |

| 2-Aminobenzonitriles, Ketones | Various (p-TSA, I₂, etc.) | Various | Heat/Microwave | Good | organic-chemistry.org |

Synthesis of Other Nitrogen-Containing Heterocycles (e.g., Pyrimidines, Indazoles) from Benzonitrile Scaffolds

The versatility of the 2-aminobenzonitrile scaffold, including the 5-acetyl derivative, extends beyond tacrine synthesis to the construction of other important nitrogen-containing heterocycles like pyrimidines and indazoles.

Pyrimidines and Fused Pyrimidines (Quinazolines)

The 2-aminobenzonitrile framework is a valuable precursor for synthesizing quinazolines, which are fused pyrimidine (B1678525) systems. These compounds are known for their broad range of biological activities. mdpi.comarabjchem.org One direct method involves the reaction of 2-aminobenzonitriles with N-benzyl cyanamides, mediated by hydrochloric acid, in a [4+2] annulation reaction to produce 2-amino-4-iminoquinazolines. mdpi.com

Another approach involves the condensation of 2-aminobenzonitrile with isothiocyanates. For instance, reaction with 4-isothiocyanato-4-methylpentan-2-one leads to the formation of a thiourea (B124793) intermediate, which subsequently cyclizes upon heating to yield a pyrimidine derivative. researchgate.net These reactions highlight how the ortho-amino and nitrile functionalities can be leveraged to build the pyrimidine ring system.

Table 2: Selected Syntheses of Pyrimidine and Quinazoline Derivatives from Benzonitrile Precursors

| Benzonitrile Derivative | Reagent(s) | Product Type | Key Features | Reference |

|---|---|---|---|---|

| 2-Aminobenzonitriles | N-Benzyl Cyanamides | 2-Amino-4-iminoquinazolines | Acid-mediated [4+2] annulation | mdpi.com |

| 2-Aminobenzonitrile | 4-Isothiocyanato-4-methylpentan-2-one | Substituted Pyrimidine | Condensation followed by cyclization | researchgate.net |

| 4-Aminobenzonitrile | Aryl Boronic Acids, Amines | 2-Aminoquinazolines | Copper-promoted three-component reaction | mdpi.com |

Indazoles

Indazoles are another class of bicyclic heterocycles with significant applications in medicinal chemistry that can be efficiently synthesized from 2-aminobenzonitrile precursors. nih.govresearchgate.net A prominent method involves a copper-mediated N-N bond formation. nih.gov In this process, the 2-aminobenzonitrile is first reacted with an organometallic reagent (e.g., a Grignard reagent) to form a ketimine intermediate. This intermediate then undergoes an oxidative cyclization catalyzed by copper(II) acetate (B1210297) with oxygen as the oxidant to construct the indazole ring system in good to excellent yields. nih.gov

An alternative route involves the cyclization of 2-aminobenzonitrile derivatives with hydrazine (B178648) hydrate. This reaction, typically performed under reflux conditions, provides a direct pathway to 2,3-dihydro-1H-indazole structures. The choice of synthetic route allows for the preparation of various substituted indazoles, depending on the specific reagents and conditions employed.

Table 3: Synthetic Routes to Indazoles from 2-Aminobenzonitrile Scaffolds

| Starting Material | Reagent(s) | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| o-Aminobenzonitriles | Organometallic Reagents, O₂ | Copper(II) Acetate (Cu(OAc)₂) | 1H-Indazoles | nih.gov |

| 2-Aminobenzonitrile derivatives | Hydrazine Hydrate | Reflux in Ethanol/Water | 2,3-Dihydro-1H-indazoles | |

| 2-Arylindoles | tert-Butylnitrite, Iron(III) catalyst | One-pot reaction | 2-Aminobenzonitriles (intermediate for heterocycles) | researchgate.net |

Advanced Studies on Derivatives and Structural Analogues of 5 Acetyl 2 Aminobenzonitrile

Rational Design and De Novo Synthesis of Novel 5-Acetyl-2-aminobenzonitrile Analogues

The rational design of novel analogues of this compound is a cornerstone of modern medicinal and materials chemistry. This approach moves beyond serendipitous discovery, employing a deep understanding of molecular interactions to create compounds with desired properties. The de novo synthesis, or the creation of these molecules from simple precursors, allows for a high degree of structural diversity and precision.

One common strategy in the rational design of analogues involves the modification of the core functional groups of this compound: the acetyl group, the amino group, and the nitrile group. For instance, the acetyl group can be a precursor for a variety of other functionalities. It can be oxidized to a carboxylic acid or undergo reactions to form more complex side chains. Similarly, the amino group is a versatile handle for introducing a wide range of substituents through reactions like N-arylation or acylation, leading to the synthesis of diverse amides and N-aryl derivatives. nih.govasianpubs.org The nitrile group can also be transformed into other functional groups, such as a tetrazole or an amidine, or it can participate in cyclization reactions to form heterocyclic systems. ekb.egresearchgate.net

A notable example of rational design is the synthesis of quinazoline (B50416) and quinazolinone scaffolds, which are known for their broad spectrum of biological activities. ekb.eg The synthesis can be initiated from 2-aminobenzonitrile (B23959) derivatives, including those related to this compound. For example, reacting 2-aminobenzonitriles with Grignard reagents can lead to intermediates that are then cyclized to form various substituted quinazolines. ekb.eg Another approach involves the palladium-catalyzed coupling of 2-aminobenzonitriles with arylboronic acids, which offers a versatile route to 2-aminobenzophenones, key intermediates for many heterocyclic compounds. rsc.org

The synthesis of these novel analogues often involves multi-step reaction sequences. For example, a synthetic route might begin with the modification of the acetyl group, followed by a reaction at the amino group, and finally a transformation of the nitrile. The choice of reagents and reaction conditions at each step is critical to achieve the desired outcome and to ensure compatibility with the existing functional groups in the molecule. nih.gov

| Analogue Type | Synthetic Precursor | Key Transformation | Potential Application Area |

| N-Aryl Derivatives | This compound | Buchwald-Hartwig amination | Medicinal Chemistry |

| 2-Aminobenzophenones | 2-Aminobenzonitrile derivatives | Palladium-catalyzed coupling with arylboronic acids | Heterocyclic Synthesis |

| Quinazolines | 2-Aminobenzonitrile | Reaction with Grignard reagents followed by cyclization | Medicinal Chemistry |

| Dihydroquinazolinones | 2-Aminobenzonitriles | Reaction with aldehydes | Organic Synthesis |

Structure-Activity Relationship (SAR) Investigations for Synthesized Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity or chemical reactivity. For derivatives of this compound, SAR investigations provide crucial insights that guide the design of more potent and selective compounds.

These studies typically involve synthesizing a series of analogues where specific parts of the molecule are systematically modified. The activity of each analogue is then evaluated, and the results are analyzed to identify which structural features are important for the desired effect. For example, in the development of kinase inhibitors, a series of pyrimido[5,4-b]indoles were synthesized, and their ability to act as Toll-like receptor 4 (TLR4) agonists was assessed. nih.gov It was found that substitutions at the N5 position with small alkyl groups maintained the agonist activity while reducing cytotoxicity. nih.gov Similarly, introducing certain aryl groups at the C8 position significantly increased the potency of the compounds. nih.gov

In another study focusing on antituberculosis agents, a series of nitrofuranyl amides were developed based on a lead compound. acs.org The primary design consideration was to improve solubility and bioavailability by adding hydrophilic rings. The resulting SAR study revealed that benzyl (B1604629) nitrofuranyl amides were significantly more active than the corresponding phenyl nitrofuranyl amides, and para-substituted benzyl piperazines showed the most promising antituberculosis activity. acs.org

The data gathered from SAR studies are often presented in tables that correlate structural modifications with activity data, allowing for a clear visualization of the trends.

| Derivative Class | Structural Modification | Observed Effect on Activity | Reference |

| Pyrimido[5,4-b]indoles | Substitution at N5 with small alkyl groups | Maintained TLR4 agonist activity, reduced cytotoxicity | nih.gov |

| Pyrimido[5,4-b]indoles | Introduction of aryl groups at C8 | Significantly increased potency | nih.gov |

| Nitrofuranyl amides | Benzyl vs. Phenyl nitrofuranyl amides | Benzyl derivatives were more active | acs.org |

| 1H-Imidazo[4,5-c]quinolines | Substituents at the para position of the R1 aromatic ring | A 10-15-fold decrease in potency was observed | acs.org |

Elucidation of Key Structural Motifs and Their Influence on Chemical Reactivity or Subsequent Transformations

The elucidation of key structural motifs within the derivatives of this compound is critical for understanding their chemical reactivity and for planning subsequent synthetic transformations. The interplay between the acetyl, amino, and nitrile groups, along with any introduced substituents, dictates the molecule's electronic and steric properties.

The ortho-relationship of the amino and nitrile groups in the benzonitrile (B105546) core is a particularly important structural motif. This arrangement facilitates intramolecular cyclization reactions, providing a powerful tool for the synthesis of various heterocyclic systems. For example, the reaction of 2-aminobenzonitriles with aldehydes in the presence of a base can lead to the formation of dihydroquinazolinones through a radical pathway. acs.org The nucleophilicity of the amino group and the electrophilicity of the nitrile carbon are key to this transformation.

The acetyl group at the 5-position also plays a significant role. Its electron-withdrawing nature can influence the reactivity of the aromatic ring and the amino group. Furthermore, the acetyl group itself can serve as a reactive handle for further modifications. For instance, it can be a site for condensation reactions or can be transformed into other functional groups that can then participate in different types of chemical reactions.

The introduction of various substituents through rational design can dramatically alter the reactivity of the molecule. For example, the introduction of electron-donating or electron-withdrawing groups on an N-aryl substituent can modulate the nucleophilicity of the amino group, thereby affecting its reactivity in subsequent reactions. Similarly, the steric bulk of substituents can influence the accessibility of reactive sites and the stereochemical outcome of reactions.

Computational Chemistry and Molecular Modeling in Derivative Design and Conformation Prediction

Computational chemistry and molecular modeling have become indispensable tools in the design and development of new chemical entities, including derivatives of this compound. ethernet.edu.etkallipos.gr These computational approaches allow researchers to predict the properties and behavior of molecules before they are synthesized, saving significant time and resources.

One of the primary applications of molecular modeling in this context is in the prediction of the three-dimensional conformation of molecules. The conformation of a molecule, or its spatial arrangement of atoms, can have a profound impact on its chemical reactivity and biological activity. Techniques such as molecular mechanics and quantum mechanics are used to calculate the potential energy of different conformations, allowing for the identification of the most stable, low-energy structures. kallipos.gr

Molecular docking is another powerful computational technique used in drug design. nih.gov It predicts the preferred orientation of a ligand (in this case, a derivative of this compound) when it binds to a target protein. This information can be used to understand the key interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, which are crucial for binding affinity. For instance, in the development of N-aryltacrine derivatives as potential treatments for Alzheimer's disease, molecular docking studies were used to investigate the binding of the most promising compounds to acetylcholinesterase and butyrylcholinesterase. nih.gov

Computational methods are also employed in the rational design process itself. By creating virtual libraries of potential analogues and using computational tools to predict their properties, researchers can prioritize which compounds to synthesize and test. This approach, often referred to as virtual screening, can significantly accelerate the discovery of new lead compounds. siftdesk.org For example, density functional theory (DFT) calculations can be used to understand the electronic properties of molecules and to predict their reactivity in various chemical reactions. amazonaws.com

| Computational Technique | Application in Derivative Design | Predicted Properties |

| Molecular Mechanics | Conformation prediction | Stable 3D structures, potential energy surfaces |

| Quantum Mechanics (e.g., DFT) | Reactivity prediction, electronic structure analysis | Electron density, orbital energies, reaction barriers |

| Molecular Docking | Binding mode prediction | Ligand-protein interactions, binding affinity |

| Virtual Screening | Lead compound identification | Biological activity, physicochemical properties |

Research Applications of 5 Acetyl 2 Aminobenzonitrile in Interdisciplinary Fields

Role as a Precursor in Medicinal Chemistry Research and Drug Discovery Initiatives

In synthetic organic chemistry, substituted benzonitrile (B105546) derivatives like 5-Acetyl-2-aminobenzonitrile are recognized as significant building blocks for creating complex molecules with therapeutic potential. The 2-aminobenzonitrile (B23959) structural class, in particular, has historically served as a crucial starting point for the synthesis of various fused heterocyclic systems that form the scaffold of many biologically active compounds and marketed drugs.

The 2-aminobenzonitrile core is a well-established precursor for the synthesis of quinazolines and quinazolin-4-ones, which are nitrogen-containing heterocyclic compounds with diverse pharmacological applications. nih.gov These scaffolds are of significant interest in medicinal chemistry due to their proven anti-inflammatory and anticancer properties. nih.govmdpi.commdpi.com

The synthesis of quinazoline (B50416) derivatives often involves the reaction of 2-aminobenzonitriles with various reagents to construct the fused pyrimidine (B1678525) ring. mdpi.com For example, 2-substituted-4-aminoquinazolines can be prepared by reacting 2-aminobenzonitrile with other nitriles under basic conditions. mdpi.com The resulting quinazoline-based molecules have shown considerable potential as targeted chemotherapeutic agents. nih.gov The substituents on the quinazoline ring play a crucial role in determining the compound's pharmacological activity. mdpi.com Research has demonstrated that derivatives of this scaffold can act as potent inhibitors of enzymes like tyrosine kinases, which are critical targets in cancer therapy. mdpi.com

Table 1: Reported Bioactivities of Quinazoline Derivatives

| Biological Activity | Target/Mechanism of Action | Reference |

| Anticancer | Inhibition of tyrosine kinases (e.g., EGFR, VEGFR) | mdpi.com |

| Anticancer | Inhibition of Dihydrofolate Reductase (DHFR) | nih.gov |

| Anticancer | Inhibition of Poly(ADP-ribose) polymerase (PARP) | nih.gov |

| Anti-inflammatory | Varies (e.g., inhibition of inflammatory mediators) | nih.govmdpi.com |

| Antimicrobial | Disruption of microbial cellular processes | nih.gov |

This compound serves as a key starting material for the synthesis of acetylcholinesterase (AChE) inhibitors, which are a class of compounds used to treat the symptoms of neurodegenerative conditions like Alzheimer's disease. wikipedia.org A prominent example is the synthesis of Tacrine (B349632) (9-amino-1,2,3,4-tetrahydroacridine) and its analogues. plymouth.ac.ukresearchgate.net

The general synthetic route involves the reaction of a 2-aminobenzonitrile derivative with a cyclic ketone, such as cyclohexanone (B45756), often in the presence of a Lewis acid catalyst like zinc chloride or borane (B79455) trifluoro etherate. plymouth.ac.uknih.govnih.gov This reaction constructs the core tricyclic structure of Tacrine. By using this compound, researchers can introduce an acetyl group onto the aromatic ring of the Tacrine scaffold, allowing for further modification and the exploration of structure-activity relationships. researchgate.net Studies have shown that various substitutions on the Tacrine structure can significantly influence its potency and selectivity as an AChE inhibitor. researchgate.netrsc.org

Given the complex nature of Alzheimer's disease, which involves multiple pathological factors, there is a growing interest in developing multifunctional agents that can act on several targets simultaneously. frontiersin.orgnih.govnih.gov The scaffold derived from this compound is a promising platform for designing such multi-target-directed ligands (MTDLs). nih.gov

Starting with a core structure like Tacrine, which inhibits acetylcholinesterase, researchers can add other pharmacophores to address different aspects of Alzheimer's pathology. nih.govnih.gov For instance, derivatives have been designed to also inhibit butyrylcholinesterase (BuChE), prevent the aggregation of amyloid-β (Aβ) peptides, and exhibit antioxidant properties. frontiersin.orgfrontiersin.orgdrugbank.com The synthesis of novel 3-aminobenzofuran derivatives, which can be accessed from related benzonitrile precursors, has yielded compounds with potent inhibitory activity against both AChE and BuChE, as well as the ability to inhibit Aβ aggregation. frontiersin.orgfrontiersin.org This multi-target approach is considered a promising strategy for developing more effective treatments for Alzheimer's disease. nih.gov

The benzonitrile scaffold is a fundamental component in the development of a wide range of compounds with therapeutic potential, including those with antimicrobial and anticancer activities. The reactivity of the nitrile group and the potential for diverse substitutions on the benzene (B151609) ring allow for the synthesis of numerous heterocyclic systems with significant biological effects.

For example, the 2-aminobenzothiazole (B30445) structure, which shares synthetic precursors with some benzonitrile derivatives, is associated with a broad spectrum of pharmacological activities, including potent antitumor effects. nih.gov Similarly, various five-membered heterocyclic compounds and their benzo-fused systems, which can be synthesized from benzonitrile precursors, have shown promising anticancer and antimicrobial properties. rsc.org The synthesis of novel molecular hybrids, such as 5-nitrofuran-isatin derivatives, has led to compounds with significant potency against pathogenic bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), and inhibitory activity against cancer cell lines. researchgate.net The versatility of the this compound structure makes it a valuable starting point for creating libraries of such compounds for screening and development. mdpi.com

Table 2: Examples of Bioactive Scaffolds Derived from Benzonitrile Precursors

| Scaffold Class | Reported Biological Activity | Reference |

| Quinazolines | Anticancer, Antimicrobial, Anti-inflammatory | nih.govmdpi.com |

| Tacrine Analogues | Acetylcholinesterase Inhibition (Anti-Alzheimer's) | researchgate.netrsc.org |

| 2-Aminobenzothiazoles | Anticancer, Antimicrobial, Antiviral | nih.gov |

| 5-Aminopyrazoles | Anticancer, Antioxidant | mdpi.com |

| Fused Heterocycles | Anticancer, Antimicrobial | rsc.org |

Contributions to Agrochemical Research and Crop Protection Chemical Synthesis

Substituted benzonitrile derivatives are recognized as important intermediates in the synthesis of agrochemicals. The chemical functionalities present in these molecules provide a versatile platform for creating new crop protection chemicals. While specific, large-scale applications of this compound in the agrochemical industry are not extensively documented in publicly available research, related compounds like 5-acetyl-2-hydroxybenzonitrile (B3031482) are noted as key intermediates in this sector. This suggests that the structural motifs present in this compound are relevant to the design and synthesis of new active ingredients for crop protection. It has also been identified as an intermediate in the synthesis of Cimaterol, a veterinary drug. scbt.comtheclinivex.com

Advanced Materials Science Applications, including Coordination Complex Precursors

The application of this compound extends into the field of materials science. bldpharm.combldpharm.com The nitrile group (C≡N) on the benzonitrile ring is a key functional group for the synthesis of coordination complexes. Nitriles can act as ligands, donating their lone pair of electrons to a metal center to form stable complexes.

Research into advanced materials has demonstrated that isocyanide ligands, which can be derived from benzonitrile structures, are used to create square-planar palladium and platinum coordination compounds. acs.org These types of complexes are studied for their photochemical properties, such as photoswitching capabilities, which are of interest for developing molecular machines and smart materials. acs.org The presence of multiple functional groups on this compound offers the potential to synthesize more complex, multifunctional ligands for the development of novel coordination polymers and metal-organic frameworks (MOFs) with unique electronic, optical, or catalytic properties.

Methodological Approaches in the Characterization and Analytical Assessment of 5 Acetyl 2 Aminobenzonitrile and Its Reaction Products

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 5-acetyl-2-aminobenzonitrile, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 6.5-8.0 ppm). Due to the substitution pattern, three signals are expected in this region, likely exhibiting doublet or doublet of doublets splitting patterns based on their coupling with adjacent protons. The methyl protons of the acetyl group would produce a sharp singlet further upfield, typically around δ 2.5 ppm. The protons of the primary amine group (-NH₂) are expected to appear as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show signals for the two carbons of the acetyl group (the carbonyl carbon being more downfield, ~197 ppm, and the methyl carbon more upfield, ~26 ppm). The nitrile carbon (C≡N) has a characteristic chemical shift in the range of δ 117-120 ppm. The six aromatic carbons would give rise to distinct signals in the δ 110-150 ppm region, with their exact shifts influenced by the electronic effects of the amino, acetyl, and nitrile substituents.

Predicted NMR Data for this compound

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Aromatic-H | 6.8 - 8.0 | m (multiplet) |

| -NH₂ | Variable (e.g., 4.0 - 6.0) | br s (broad singlet) | |

| -COCH₃ | ~2.5 | s (singlet) | |

| ¹³C NMR | -C OCH₃ | ~197 | - |

| Aromatic-C | 110 - 150 | - | |

| -C≡N | ~118 | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups. The nitrile (C≡N) stretch is typically observed as a sharp, medium-intensity band in the 2220–2260 cm⁻¹ region . The carbonyl (C=O) stretch of the acetyl group would appear as a strong, sharp peak around 1680-1660 cm⁻¹. The N-H stretching vibrations of the primary amine group are expected to produce two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium (two bands) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 | Medium, Sharp |

| Acetyl (-(C=O)CH₃) | C=O Stretch | 1660 - 1680 | Strong, Sharp |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis. For this compound (molar mass: 160.17 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 160. Key fragmentation pathways could include the loss of a methyl radical (CH₃•) to give a fragment at m/z 145, or the loss of an acetyl radical (CH₃CO•) resulting in a fragment at m/z 117. The fragmentation patterns help to confirm the presence of the acetyl group and other structural features. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which in turn allows for the calculation of the precise elemental formula.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for compounds containing chromophores, which are parts of the molecule that absorb light. The aromatic ring, carbonyl group, and nitrile group in this compound, all part of a conjugated system, act as chromophores. The electronic transitions (e.g., π→π*) within this conjugated system are expected to result in one or more strong absorption bands in the UV region, typically between 200 and 400 nm. The exact position of the absorption maximum (λ_max) can be influenced by the solvent polarity biointerfaceresearch.com.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, these methods are crucial for assessing purity, monitoring reaction progress, and isolating the compound from reaction byproducts.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for assessing the purity of volatile and thermally stable compounds like this compound. In this method, the compound is vaporized and passed through a capillary column with a stationary phase. Separation is based on the differential partitioning of components between the mobile gas phase and the stationary phase. A flame ionization detector (FID) then detects the organic compounds as they elute from the column, producing a signal proportional to the amount of substance. The purity of the sample is determined by comparing the peak area of the main component to the total area of all detected peaks.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and versatile separation technique used for monitoring reactions, identifying compounds in a mixture, and determining the appropriate solvent system for larger-scale separations. A small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a chamber with a mobile phase (eluent), which moves up the plate by capillary action. Separation occurs based on the differential affinity of the compounds for the stationary and mobile phases. The position of the compound is described by its retention factor (R_f) value ictsl.netutoronto.caresearchgate.net. For this compound, a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), would likely be used as the mobile phase. Visualization can be achieved under UV light, as the conjugated system of the molecule is expected to absorb UV radiation, or by using chemical staining reagents.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient and widely used technique for the separation, identification, and quantification of compounds. basicmedicalkey.com For purity assessment of this compound, a reversed-phase HPLC method is typically employed. In this setup, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. chromatographyonline.comsielc.com An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape. The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength at which the compound exhibits strong absorbance. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A certificate of analysis for a commercial sample of this compound showed a purity of 98.2% as determined by this method. biosynth.com

Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (Octadecylsilane), e.g., 250 x 4.6 mm, 5 µm |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water |

| Modifier | 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λ_max |

| Injection Volume | 10 µL |

X-ray Crystallography for Definitive Structural Determination and Absolute Stereochemistry

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers, if present.

To perform this analysis, a high-quality single crystal of this compound is required. This crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.

The data obtained from an X-ray crystal structure analysis includes the precise unit cell dimensions and the spatial arrangement of the molecules within the crystal lattice. eurjchem.com This information reveals details about intermolecular interactions, such as hydrogen bonding involving the amine group, which can influence the compound's physical properties. Although a crystal structure for this compound itself is not publicly available, analysis of similar molecules demonstrates the power of this technique to provide a complete and unambiguous structural assignment. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ethanol |

| Ethyl acetate |

| Formic acid |

| Hexane |

| Methanol |

| N'-acetyl-N'-phenyl-2-naphthohydrazide |

Conclusion and Future Research Directions

Synthesis of Current Research Landscape and Key Achievements for 5-Acetyl-2-aminobenzonitrile

The current body of research firmly establishes this compound and its parent scaffold, 2-aminobenzonitrile (B23959), as a pivotal synthon in heterocyclic chemistry. researchgate.net Its primary and most significant achievement lies in its role as a precursor for the synthesis of fused heterocyclic systems. These structures are integral to a vast number of compounds with significant biological and pharmaceutical relevance. The strategic placement of the amino and nitrile groups facilitates cyclization reactions to form key heterocyclic cores.

Key achievements in the application of the 2-aminobenzonitrile scaffold include the reliable and efficient synthesis of:

Quinazolines and Quinazolinones: These are perhaps the most prominent classes of compounds synthesized from 2-aminobenzonitriles. researchgate.net The scaffold is readily converted into these bicyclic systems, which are present in numerous clinically used drugs for treating cancer and other diseases. mdpi.com

Quinolines: Another important class of nitrogen-containing heterocycles, quinolines derived from this scaffold have shown a wide range of biological activities. researchgate.net

Benzodiazepines: The 2-aminobenzonitrile framework is also a historical starting point for certain benzodiazepine (B76468) derivatives, a class of psychoactive drugs.

The utility of this scaffold is underscored by its widespread use in building complex molecular architectures for medicinal chemistry applications. marketresearchfuture.com

Table 1: Major Heterocyclic Systems Derived from the 2-Aminobenzonitrile Scaffold

| Heterocyclic System | Significance | Key Reaction Type |

|---|---|---|

| Quinazolines | Core of many anticancer, anti-inflammatory, and antiviral drugs. mdpi.comresearchgate.net | Condensation/Cyclization with aldehydes or other electrophiles. nih.gov |

| Quinazolinones | Found in natural products and pharmaceuticals with diverse bioactivity. rsc.org | Tandem reactions involving hydration of nitrile and cyclization. rsc.org |

| Quinolines | Important pharmacophore in antimalarial and antibacterial agents. researchgate.net | Cyclization reactions exploiting the amino and a reactive side chain. |

Identification of Emerging Synthetic Strategies and Reaction Pathways

While traditional methods for synthesizing heterocycles from 2-aminobenzonitriles are well-established, the field is continually evolving towards more efficient, sustainable, and versatile strategies. Emerging trends focus on the use of novel catalytic systems and one-pot tandem reactions that improve yields, reduce waste, and expand substrate scope.

Recent advancements include:

Novel Catalytic Systems: Modern synthetic protocols increasingly employ transition-metal catalysts, such as Ruthenium (Ru) and Copper (Cu), to facilitate transformations under milder conditions. nih.gov For instance, a Ru(II) complex has been successfully used to catalyze the tandem synthesis of quinazolinone derivatives directly from 2-aminobenzonitriles using a sustainable alcohol-water system. rsc.org

Transition-Metal-Free Reactions: A significant push towards greener chemistry has led to the development of transition-metal-free synthetic routes. nih.gov These methods often utilize readily available and environmentally benign reagents like molecular iodine or are mediated by simple acids, reducing cost and metal contamination in the final products. mdpi.comnih.gov

One-Pot and Tandem Reactions: Efficiency in synthesis is paramount. Researchers have developed one-pot, multi-component reactions that combine several synthetic steps without isolating intermediates. An example is the acid-mediated [4+2] annulation of 2-aminobenzonitriles with N-benzyl cyanamides to produce 2-amino-4-iminoquinazolines in a single step. mdpi.com Another approach involves the reaction of 2-aminobenzonitrile with Grignard reagents to form an intermediate that is then cyclized with isothiocyanates in water to yield N,4-substituted quinazolines. nih.gov

Table 2: Comparison of Synthetic Strategies for Quinazoline (B50416) Synthesis

| Strategy | Catalyst/Reagent | Conditions | Advantages |

|---|---|---|---|

| Traditional | Various acids/bases | Often harsh, high temperatures | Well-established, predictable |

| Cu-Catalyzed | Copper salts | Moderate temperatures, O2 as oxidant | Good yields, functional group tolerance. nih.gov |

| Ru-Catalyzed | Ru(II) complexes | Alcohol-water solvent system | Sustainable, high efficiency, tandem process. rsc.org |

| Metal-Free (Acid-Mediated) | Hydrochloric acid | Moderate temperatures (70 °C) | Avoids transition metals, operational simplicity. mdpi.com |

| Metal-Free (Iodine-Mediated) | Molecular Iodine (I2) | O2 atmosphere, 130 °C | Green, sustainable, avoids expensive catalysts. nih.gov |

Untapped Potential in Novel Heterocyclic Compound Synthesis and Methodology Development

Despite its extensive use, the full synthetic potential of this compound remains untapped. Most current research leverages the reactivity of the ortho-amino and nitrile groups for cyclization. The acetyl group, however, represents a third reactive handle that is often underutilized in the initial heterocyclic ring formation.

Future research could explore:

Multi-component Reactions Involving the Acetyl Group: Designing novel multi-component reactions where the acetyl group participates directly in the initial cyclization could lead to entirely new and complex heterocyclic scaffolds. This could involve condensation reactions at the acetyl's methyl group followed by cyclization involving the other functional groups.

Synthesis of Fused Pyrazole and Isoxazole Systems: The acetyl group can be a precursor to 1,3-dicarbonyl systems, which are classic building blocks for pyrazoles and isoxazoles. Methodologies that transform the acetyl group and then induce cyclization with the nitrile or amino functions could yield novel fused heterocycles.

Diversity-Oriented Synthesis: The three distinct functional groups make this compound an ideal substrate for diversity-oriented synthesis. frontiersin.org By systematically and selectively reacting each functional group, vast libraries of complex and structurally diverse molecules can be generated from a single, readily available starting material.

Prospects for Target-Oriented Synthesis and Future Drug Discovery Efforts Leveraging the this compound Scaffold

The this compound scaffold is poised to play a significant role in future drug discovery. The increasing demand for novel pharmaceutical agents, particularly in oncology, and for anti-inflammatory and antimicrobial drugs, drives the need for versatile chemical intermediates. marketresearchfuture.com

Future prospects include: